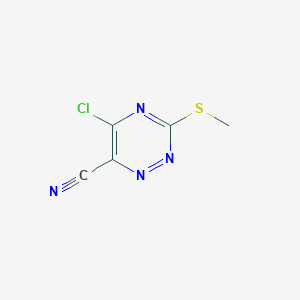

5-Chloro-3-(methylthio)-1,2,4-triazine-6-carbonitrile

Description

5-Chloro-3-(methylthio)-1,2,4-triazine-6-carbonitrile is a heterocyclic compound featuring a triazine core substituted with chlorine, methylthio, and nitrile groups. The triazine scaffold is known for its versatility in pharmaceuticals, agrochemicals, and materials science due to its electron-deficient nature and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4S/c1-11-5-8-4(6)3(2-7)9-10-5/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMICOSMCULPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(N=N1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(methylthio)-1,2,4-triazine-6-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(methylthio)-1,2,4-triazine-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonitrile group can be reduced to form amines or other derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 1,2,4-triazines exhibit antiviral properties. Specifically, compounds with similar structures have been studied for their potential to inhibit viral replication. For instance, triazine derivatives have shown effectiveness against various viruses by interfering with their replication mechanisms .

Antitumor Agents

5-Chloro-3-(methylthio)-1,2,4-triazine-6-carbonitrile has been explored as a potential antitumor agent. Studies suggest that triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in cancer progression . The compound's ability to modify nucleic acids may contribute to its antitumor activity.

Herbicide Development

The compound's structural characteristics make it a candidate for developing new herbicides. Triazine derivatives are widely used in agriculture for their herbicidal properties. They act by inhibiting photosynthesis in plants, thus controlling weed growth effectively . Research has focused on synthesizing new triazine-based herbicides with enhanced efficacy and reduced environmental impact.

Fungicidal Properties

Additionally, triazine compounds have been investigated for their fungicidal activities. The presence of the chloro and methylthio groups may enhance the compound's ability to disrupt fungal cell membranes or metabolic pathways, making it a potential candidate for fungicide formulation .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Understanding the synthesis pathways allows researchers to modify the compound further to enhance its biological activities or tailor its properties for specific applications.

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-3-(methylthio)-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Nitrile vs. Ester/Phenyl Groups : The nitrile group in the target compound enhances electrophilicity at position 6 compared to the ester or phenyl groups in analogs, making it more reactive toward nucleophiles (e.g., amines or thiols) .

- Chloro and Methylthio Substituents : These groups are conserved across analogs, suggesting their role in stabilizing the triazine ring and modulating electronic properties .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : Nitrile-containing compounds (e.g., 11b ) exhibit strong absorption near 2,209 cm⁻¹ for the CN group, consistent with the target compound’s expected spectrum .

- Thermal Stability : Phenyl-substituted triazines (e.g., 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine ) may exhibit higher melting points compared to aliphatic derivatives due to increased π-stacking interactions .

Research Implications and Limitations

- Gaps in Evidence : Direct data on the target compound’s solubility, toxicity, or catalytic applications are unavailable. Further studies should prioritize X-ray crystallography and in vitro assays.

Biological Activity

5-Chloro-3-(methylthio)-1,2,4-triazine-6-carbonitrile is a heterocyclic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanisms of action.

Chemical Structure and Properties

The compound features a triazine ring substituted with a chlorine atom, a methylthio group, and a carbonitrile group. Its molecular formula is , and it has a molecular weight of approximately 189.63 g/mol. The unique substitution pattern on the triazine ring contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzymes involved in various biological processes, including those related to tumorigenesis.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Antifungal Activity

The compound has also shown antifungal activity against several pathogenic fungi. Studies have reported that it inhibits fungal growth at varying concentrations:

Anticancer Properties

One of the most promising aspects of this compound is its anticancer potential. Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HeLa | 20 | Inhibition of cell cycle progression | |

| A549 | 25 | Apoptosis induction |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on Anticancer Activity : A study published in Molecules demonstrated that derivatives of triazines, including this compound, showed significant cytotoxicity against multiple cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of triazine derivatives found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.